molecular formula C24H29N3O3S B3013752 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)pyridin-2(1H)-one CAS No. 897612-84-9

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)pyridin-2(1H)-one

Cat. No. B3013752
CAS RN: 897612-84-9
M. Wt: 439.57
InChI Key: QLTRRWWFOBDVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex molecule that appears to be related to the family of furo[3,2-c]pyridines, which have been studied for their potential antipsychotic activity. These compounds are known to interact with various neurotransmitter receptors, including serotonin 5-HT1 and 5-HT2 receptors, and have shown significant activity in behavioral assays relevant to antipsychotic drugs .

Synthesis Analysis

The synthesis of related furo[3,2-c]pyridine derivatives involves the amination or hydrazination of precursor molecules such as 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis leading to heterocyclization and the formation of the furo[3,2-c]pyridine core . The specific compound mentioned may be synthesized through similar pathways, involving the construction of the pyridinone core, followed by the introduction of the furan and piperazine derivatives.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided in the data, related compounds have been characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . These methods allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compound's identity.

Chemical Reactions Analysis

The furo[3,2-c]pyridine derivatives are likely to undergo chemical reactions typical of aromatic heterocycles, such as electrophilic substitution. The presence of functional groups like the hydroxy, methyl, and piperazine may influence the reactivity and the types of reactions the compound can participate in. The specific reactivity patterns would depend on the electronic and steric effects of the substituents present on the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the furan and pyridinone rings suggests potential for moderate polarity, which could affect solubility and intermolecular interactions. The solid-state structure, as investigated in related compounds through XRPD, can provide insights into the crystal packing and stability of the compound . Theoretical analyses using density functional theory (DFT) can complement experimental findings and provide a deeper understanding of the electronic properties and potential intermolecular interactions.

Scientific Research Applications

PKCtheta Inhibition

  • A study by Subrath et al. (2009) investigated compounds with a similar structure for their potential as PKCtheta inhibitors. They found that analogs with a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 showed significant inhibition of PKCtheta, which is crucial in immune response modulation Subrath et al., 2009.

Structural Characterization for Analgesic Properties

  • Research by Karczmarzyk and Malinka (2008) focused on structural characterization of isothiazolopyridines, including compounds with a 4-methylpiperazin-1-yl)methyl group. This study provides insights into the molecular structure influencing analgesic properties Karczmarzyk & Malinka, 2008.

Synthesis and Reactions

  • A synthesis-related study by Mishriky and Moustafa (2013) discussed the preparation of a compound structurally similar to the one , focusing on its potential in chemical reactions Mishriky & Moustafa, 2013.

Antibacterial Activities

  • Angamuthu et al. (2021) explored the antibacterial properties of compounds including the 4-methylpiperazin-1-yl group. This study contributes to understanding the potential antibacterial applications of such compounds Angamuthu et al., 2021.

PET Imaging in Microglia

  • A study by Horti et al. (2019) on PET radiotracers included compounds with a 4-methylpiperazin-1-yl group for imaging microglia in neuroinflammation, relevant in various neuropsychiatric disorders Horti et al., 2019.

Tuberculostatic Activity

  • Foks et al. (2004) researched derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole for their tuberculostatic activity, shedding light on the potential medical applications of similar compounds Foks et al., 2004.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-17-15-21(28)22(24(29)27(17)16-19-5-4-14-30-19)23(26-12-10-25(2)11-13-26)18-6-8-20(31-3)9-7-18/h4-9,14-15,23,28H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTRRWWFOBDVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)SC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(4-(methylthio)phenyl)methyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.